Ajicure PN 23

Latent epoxy curing agent Glass transition temperature Low-temperature cure

Formulators of one-component epoxy systems must balance low-temperature cure speed against pot life stability. • Ajicure PN 23 cures at 80°C/30 min (Tg 140°C) with 1-month pot life at 40°C, eliminating two-component mixing. • Functions as standalone hardener (15-25 phr) or DICY/acid anhydride accelerator (1-5 phr). • Broad DSC exotherm prevents thermal runaway in composites; blend with MY-24 yields tunable Tg (83-139°C) and shear strength (135-235 kgf/cm²).

Molecular Formula C17H28N4O3
Molecular Weight 0
CAS No. 134091-76-2
Cat. No. B1179949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjicure PN 23
CAS134091-76-2
SynonymsAjicure PN 23
Molecular FormulaC17H28N4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajicure PN-23 (CAS 134091-76-2) Procurement: What This Amine Adduct Latent Curing Agent Is and Why It Matters


Ajicure PN-23 (CAS 134091-76-2) is an amine adduct-based latent curing agent and accelerator developed by Ajinomoto Fine-Techno Co., Inc. for one-component epoxy resin systems . It appears as a pale yellow powder with an average particle size of 10 μm and a melting point of 105°C [1]. The compound functions as both a standalone latent hardener at 15–25 phr and as a curing accelerator for DICY or acid anhydride systems at 1–5 phr in liquid epoxy resin (EEW 190) . Chemically, it is a micronized imidazole adduct that remains dormant at room temperature while enabling rapid cure upon thermal activation [2].

Ajicure PN-23 Selection Risk: Why In-Class Latent Epoxy Hardeners Cannot Be Interchanged Without Performance Penalty


Within the Ajicure latent hardener portfolio and the broader class of imidazole adduct curing agents, products with similar chemical descriptions exhibit fundamentally different curing temperature thresholds, reaction exotherm profiles, pot life stability, and final Tg outcomes. For instance, PN-40 offers 3-month pot life at 40°C versus PN-23's 1 month, but PN-40 cures at 120°C (30 min) whereas PN-23 cures at 80°C (30 min) [1]. Conversely, PN-23J (micronized PN-23) accelerates cure speed further at the expense of pot life . Even within the same nominal product family, substitution alters the trade-off between low-temperature reactivity and storage stability. The following quantitative evidence demonstrates precisely where PN-23 occupies a distinct position in the cure speed–pot life–thermal performance landscape that cannot be replicated by simply selecting a different Ajicure grade.

Ajicure PN-23 Quantitative Differentiation Evidence: Cure Speed, Tg, Pot Life, and Exotherm Profile vs. MY-24, PN-40, and Class Benchmarks


Head-to-Head Cure Speed vs. Tg Trade-Off: PN-23 Cures at 80°C (30 min) Achieving Tg 140°C, While MY-24 Requires 100°C (1 hr) but Yields Only Tg 100°C

In a direct manufacturer comparison using DGEBA liquid epoxy resin, Ajicure PN-23 achieves full cure at 80°C in 30 minutes and yields a glass transition temperature (Tg) of 140°C [1]. In contrast, Ajicure MY-24 requires a higher cure temperature of 100°C and a longer cure time of 1 hour, yet produces a lower Tg of only 100°C [1]. This represents a 40°C lower cure temperature, 50% shorter cure time, and a 40°C higher Tg for PN-23 relative to MY-24. The data establishes PN-23 as the superior selection when low-temperature processability must coexist with high thermal stability in the cured network.

Latent epoxy curing agent Glass transition temperature Low-temperature cure

Pot Life vs. Cure Speed Trade-Off: PN-23 Delivers 1-Month Pot Life at 40°C with 80°C Cure Capability; PN-40 Offers Longer Pot Life (3 Months) but Requires 120°C Cure

PN-23 provides a pot life of 1 month at 40°C while enabling cure at 80°C for 30 minutes [1]. Its closest higher-stability analog, PN-40, extends pot life to 3 months at 40°C but raises the minimum cure temperature to 120°C (30 min) [1][2]. PN-23 therefore occupies a specific intermediate position: it sacrifices 2 months of pot life relative to PN-40 in exchange for a 40°C reduction in required cure temperature. The inverse relationship between curing speed ranking (PN-23J > PN-23 > PN-31 > PN-40) and pot life ranking (PN-40 > PN-31 > PN-23 > PN-23J) is well documented , confirming that substitution along this spectrum directly trades cure temperature accessibility against shelf stability.

One-component epoxy Storage stability Pot life

Accelerator Efficiency in DICY Systems: PN-23 at 0.5–5 phr Maintains 1-Month Latency at 40°C While Enabling 100°C/60 min or 120°C/30 min Cure

When used as a curing accelerator in epoxy/DICY or epoxy/acid anhydride systems, Ajicure PN-23 at loadings of 0.5–5 phr maintains latency for one month or more at temperatures up to 40°C [1]. Under these conditions, the systems can be cured at 100°C in 60 minutes or at 120°C in 30 minutes [1]. This performance contrasts with conventional aromatic tertiary amine or imidazole derivative accelerators, which exhibit rapid deterioration under similar conditions [1]. PN-23 thus provides a quantifiable latency advantage over traditional accelerator classes without sacrificing cure speed at moderate temperatures.

DICY accelerator Epoxy latent system Cure acceleration

DSC Exotherm Profile Differentiation: PN-23 Exhibits Low-Temperature Stability with Broad Exotherm Peak, Reducing Concentrated Heat Release in Prepreg Applications

In a comparative DSC study of medium-temperature cured epoxy resin systems for carbon fiber prepreg, accelerator PN-23 demonstrated a distinctive exotherm profile: a short and broad (矮胖) exothermic peak, compared to accelerator U500 which showed a sharp exotherm peak with concentrated heat release characteristics [1]. PN-23 also exhibited low-temperature stability with increased promotional activity at elevated temperatures, along with higher minimum viscosity [1]. The broader exotherm profile of PN-23 helps reduce concentrated exothermic phenomena during cure, which is particularly advantageous for thick-section composite laminates and zero-bleed (零吸胶) processing where uncontrolled heat buildup can cause defects.

Differential scanning calorimetry Exotherm control Carbon fiber prepreg

Blended PN-23/MY-24 Systems Enable Tunable Curing and Mechanical Properties: Tg Range 83–139°C, Shear Strength Range 123–235 kgf/cm² via Ratio Adjustment

Systematic blend studies of PN-23 and MY-24 in DGEBA epoxy (EP-828) demonstrate that varying the PN-23:MY-24 ratio from 25:0 to 0:25 (total 25 phr) produces a continuous, tunable range of curing and mechanical properties [1]. Key metrics: Tg at 120°C/0.5 hr cure ranges from 139°C (100% PN-23) down to 83°C (100% MY-24) [1]. Shear bond strength at 120°C/1 hr cure ranges from 135 kgf/cm² (100% PN-23) up to 235 kgf/cm² (100% MY-24) [1]. Gel time at 80°C increases from 15.6 min (100% PN-23) to 54.9 min (100% MY-24) [1]. Tensile strength varies from 471 to 505 kgf/cm² across the blend range [1]. This quantifiable tunability confirms that PN-23 is not merely interchangeable with MY-24; rather, the two products provide complementary property vectors that can be blended to meet specific performance targets.

Formulation flexibility Shear strength Tg tunability

Ajicure PN-23 Application Scenarios: Where the Quantified Differentiation Evidence Directs Optimal Procurement


Low-Temperature Cure Adhesives for Heat-Sensitive Electronic Components (SMT Red Glue, COB Black Glue)

PN-23 enables one-component epoxy adhesives that cure at 80°C in 30 minutes, achieving Tg 140°C [1]. This low-temperature capability is critical for surface-mount technology (SMT) red glue and chip-on-board (COB) black glue applications where electronic components or substrates cannot tolerate higher cure temperatures [2]. The 1-month pot life at 40°C provides sufficient working time for manufacturing workflows while eliminating the need for two-component mixing at the point of use [3].

DICY-Accelerated Latent Systems Requiring Extended Room-Temperature Stability with Moderate-Temperature Activation

For formulators developing one-component epoxy/DICY or epoxy/acid anhydride systems, PN-23 at 0.5–5 phr delivers ≥1 month latency at 40°C while enabling cure at 100°C (60 min) or 120°C (30 min) [1]. This profile supports applications such as conductive adhesives, relay potting compounds, and encapsulation materials where storage stability during distribution and shelf life are critical, yet full cure must be achievable at temperatures below 120°C to protect sensitive components [2].

Carbon Fiber Prepreg and Composite Manufacturing Requiring Controlled Exotherm (Zero-Bleed Processing)

The broad, controlled DSC exotherm profile of PN-23 minimizes concentrated heat release during cure, making it suitable for carbon fiber prepreg systems and zero-bleed (零吸胶) composite processing where thermal runaway must be avoided [1]. The higher minimum viscosity characteristic of PN-23 formulations also supports resin film stability during layup and consolidation [1]. This differentiates PN-23 from accelerators like U500, which exhibit sharp exotherms that risk defects in thick-section laminates.

Blended Hardener Systems for Application-Specific Tg and Shear Strength Engineering

The systematic blend data for PN-23 with MY-24 demonstrates that formulators can achieve Tg values between 83°C and 139°C and shear strengths between 135 and 235 kgf/cm² by adjusting the PN-23:MY-24 ratio [1]. This tunability supports applications ranging from structural adhesives requiring higher shear strength (higher MY-24 fraction) to high-temperature potting compounds requiring elevated Tg (higher PN-23 fraction), all within a single hardener chemistry platform.

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